molecular formula C25H14O3 B11160760 10-Naphthalen-2-yl-[1]benzofuro[6,5-c]isochromen-5-one

10-Naphthalen-2-yl-[1]benzofuro[6,5-c]isochromen-5-one

Cat. No.: B11160760
M. Wt: 362.4 g/mol
InChI Key: NXKBVXNCFTWISE-UHFFFAOYSA-N
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Description

10-Naphthalen-2-yl-1benzofuro[6,5-c]isochromen-5-one is a complex organic compound with the molecular formula C25H14O3 and a molecular weight of 362.377 g/mol It is known for its unique structure, which includes a naphthalene ring fused with a benzofuran and an isochromenone moiety

Preparation Methods

The synthesis of 10-Naphthalen-2-yl-1benzofuro[6,5-c]isochromen-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

10-Naphthalen-2-yl-1benzofuro[6,5-c]isochromen-5-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydrogenated derivatives.

Scientific Research Applications

10-Naphthalen-2-yl-1benzofuro[6,5-c]isochromen-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 10-Naphthalen-2-yl-1benzofuro[6,5-c]isochromen-5-one involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with cellular signaling pathways .

Comparison with Similar Compounds

10-Naphthalen-2-yl-1benzofuro[6,5-c]isochromen-5-one can be compared with similar compounds such as:

  • 10-Naphthalen-2-yl-1benzofuro[6,5-c]chromen-5-one : Similar structure but lacks the isochromenone moiety.
  • 10-Naphthalen-2-yl-1benzofuro[6,5-c]isochromen-4-one : Similar structure but with a different position of the carbonyl group.
  • 10-Naphthalen-2-yl- 1benzofuro[6,5-c]isochromen-6-one : Similar structure but with a different position of the carbonyl group .

The uniqueness of 10-Naphthalen-2-yl-1benzofuro[6,5-c]isochromen-5-one lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H14O3

Molecular Weight

362.4 g/mol

IUPAC Name

10-naphthalen-2-yl-[1]benzofuro[6,5-c]isochromen-5-one

InChI

InChI=1S/C25H14O3/c26-25-19-8-4-3-7-18(19)20-12-21-22(14-27-23(21)13-24(20)28-25)17-10-9-15-5-1-2-6-16(15)11-17/h1-14H

InChI Key

NXKBVXNCFTWISE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=COC4=C3C=C5C6=CC=CC=C6C(=O)OC5=C4

Origin of Product

United States

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